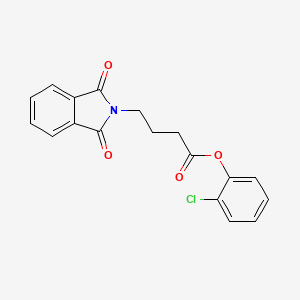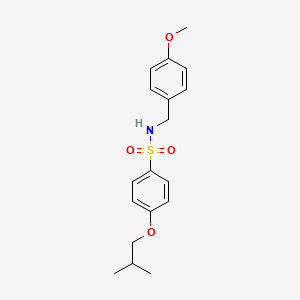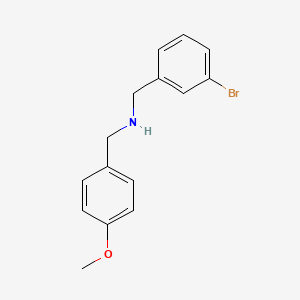
2-chlorophenyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps, including condensation, chlorination, esterification, and sometimes electrochemical processes. For example, compounds similar to 2-chlorophenyl butanoate derivatives can be synthesized through reactions involving electrooxidative chlorination or condensation processes followed by specific functional group transformations (Uneyama, Hasegawa, Kawafuchi, & Torii, 1983), (Shuang-hu, 2014).
Molecular Structure Analysis
The molecular structure of similar compounds is characterized using techniques such as X-ray diffraction, IR, 1H NMR, and 13C NMR spectroscopy. These techniques provide insights into the arrangement of atoms within the molecule and the conformation of the molecular structure (Rimaz et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving 2-chlorophenyl butanoate derivatives can include nucleophilic substitutions, electrophilic additions, and rearrangements depending on the presence of functional groups and reaction conditions. The reactivity and mechanism of these reactions are influenced by the molecular structure of the compounds involved (Jolivette, Kende, & Anders, 1998).
Physical Properties Analysis
The physical properties, such as melting point, boiling point, solubility, and crystalline structure, are critical for understanding the behavior of these compounds under different conditions. These properties can be determined experimentally and are essential for the application and handling of the compound (Jebas et al., 2013).
Propiedades
IUPAC Name |
(2-chlorophenyl) 4-(1,3-dioxoisoindol-2-yl)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO4/c19-14-8-3-4-9-15(14)24-16(21)10-5-11-20-17(22)12-6-1-2-7-13(12)18(20)23/h1-4,6-9H,5,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZBRXQQNCPGMKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(=O)OC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chlorophenyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[2-(5-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)-2-oxoethyl]-4(3H)-pyrimidinone](/img/structure/B5628346.png)

![(3R*,4S*)-1-[(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)carbonyl]-4-phenylpyrrolidin-3-amine](/img/structure/B5628364.png)

![8-{[2-(cyclopentylmethyl)-1H-imidazol-4-yl]methyl}-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5628382.png)
![3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5628396.png)

![1-{3-[(3-chlorophenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide](/img/structure/B5628405.png)
methanol](/img/structure/B5628407.png)
![1-(4-fluorophenyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine](/img/structure/B5628415.png)
![2-(3-phenylpropyl)-8-(2-pyrazinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5628440.png)

![4-{1-[(5-ethylpyridin-2-yl)methyl]piperidin-3-yl}benzoic acid](/img/structure/B5628457.png)
![N-[2-(trifluoromethyl)phenyl]-2-(2,3,6-trimethylphenoxy)acetamide](/img/structure/B5628464.png)